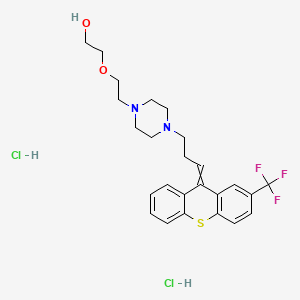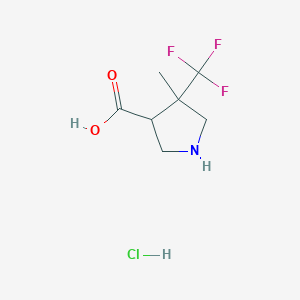
(R)-Isradipine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Isradipine is a calcium channel blocker belonging to the dihydropyridine class. It is primarily used in the treatment of hypertension and angina pectoris. The compound works by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Isradipine involves several steps, starting from commercially available starting materials. One common synthetic route includes the condensation of a dihydropyridine derivative with an appropriate aldehyde under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of ®-Isradipine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-Isradipine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert ®-Isradipine to its dihydropyridine form.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine derivatives, which can have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
®-Isradipine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of calcium channel blockers and their mechanisms.
Biology: Research on ®-Isradipine helps in understanding calcium ion regulation in cells.
Medicine: The compound is studied for its potential in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: ®-Isradipine is used in the development of new antihypertensive drugs and formulations.
Wirkmechanismus
®-Isradipine exerts its effects by blocking L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the muscles and vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are related to calcium ion signaling and muscle contraction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
Comparison
®-Isradipine is unique among its peers due to its specific enantiomeric form, which can result in different pharmacokinetic and pharmacodynamic properties. Compared to Nifedipine and Amlodipine, ®-Isradipine may have a more favorable side effect profile and a different duration of action. Its selectivity for vascular smooth muscle over cardiac muscle also distinguishes it from other calcium channel blockers.
Eigenschaften
Molekularformel |
C19H21N3O5 |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
3-O-methyl 5-O-propan-2-yl (4R)-4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/t16-/m1/s1 |
InChI-Schlüssel |
HMJIYCCIJYRONP-MRXNPFEDSA-N |
Isomerische SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)


![(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)

![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)


![5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane] 1-oxide](/img/structure/B12445122.png)
![2-{[4,6-Bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}-1,3-benzothiazole](/img/structure/B12445126.png)


